molecular formula C17H19NO3 B2378382 1'-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1706263-44-6

1'-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2378382
CAS No.: 1706263-44-6
M. Wt: 285.343
InChI Key: MPNNDMNVABKFKY-UHFFFAOYSA-N
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Description

1’-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of a piperidine ring fused with an isobenzofuran moiety, linked through a pent-4-enoyl group

Preparation Methods

The synthesis of 1’-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multi-step organic reactions. One common method includes the condensation of ninhydrin with amino-naphthoquinones, followed by oxidative cleavage of vicinal diols . This process can be carried out under mild conditions using acetic acid as a solvent and periodic acid as an oxidant . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1’-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:

Scientific Research Applications

1’-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications:

Biological Activity

1'-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a complex organic compound characterized by a unique spirocyclic structure. This compound features a piperidine ring fused with an isobenzofuran moiety, linked through a pent-4-enoyl group. Its structural complexity suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The compound's IUPAC name indicates its intricate arrangement, which influences its biochemical interactions. The molecular formula is C17H19NO3C_{17}H_{19}NO_3, and its InChI key is MPNNDMNVABKFKY-UHFFFAOYSA-N. The spirocyclic nature of the compound contributes to its unique reactivity and interaction with biological targets.

The primary biological target for this compound is Tryptase alpha/beta-1 . The interaction occurs through the pent-4-enoyl group, which plays a crucial role in mediating its effects on various biochemical pathways. Notably, the compound has been shown to inhibit fatty acid oxidation, which could have implications for metabolic regulation.

Biochemical Pathways

The compound and its metabolites, including penta-2,4-dienoyl-CoA and acryloyl-CoA , have been studied as substrates or inhibitors of enzymes involved in β-oxidation. This inhibition may lead to altered lipid metabolism, suggesting potential applications in metabolic disorders.

Pharmacokinetics

Pharmacokinetic studies indicate that the pent-4-enoyl group can be readily cleaved, suggesting that the compound may be metabolized into active forms within the body. Understanding these metabolic pathways is essential for predicting therapeutic effects and potential side effects.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro:

  • Cell Viability Assays : The compound was tested on various cancer cell lines, showing selective cytotoxicity against certain types of tumors while sparing normal cells.
  • Enzyme Inhibition : It was found to inhibit key enzymes involved in lipid metabolism, suggesting a role in regulating energy homeostasis.

In Vivo Studies

In vivo studies have further elucidated the compound's biological effects:

  • Animal Models : Administration of the compound in rodent models demonstrated reduced fat accumulation and improved metabolic profiles.
  • Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, possibly linked to its influence on neurotransmitter systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other spirocyclic compounds:

Compound NameStructural FeaturesBiological Activity
Spiro[benzo[g]indole-2,1'-isobenzofuran]-3,3',4,5(1H)-tetraonesSpirocyclic with indole moietyAnticancer activity
Spiro[2-benzofuran-3,3'-piperidine]-1-oneSimilar spirocyclic structureNeuroprotective properties

Properties

IUPAC Name

1'-pent-4-enoylspiro[2-benzofuran-3,3'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-2-3-9-15(19)18-11-6-10-17(12-18)14-8-5-4-7-13(14)16(20)21-17/h2,4-5,7-8H,1,3,6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNNDMNVABKFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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